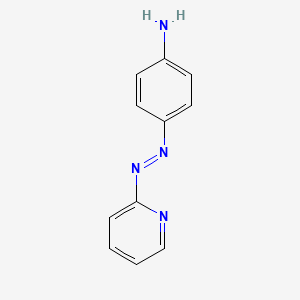

4-(2-Pyridinylazo)benzenamine

Description

Structure

3D Structure

Properties

CAS No. |

25770-85-8 |

|---|---|

Molecular Formula |

C11H10N4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(pyridin-2-yldiazenyl)aniline |

InChI |

InChI=1S/C11H10N4/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H,12H2 |

InChI Key |

XTEFWOLOHINNFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Pyridinylazo Benzenamine and Its Derivatives

Rational Design and Synthesis of 4-(2-Pyridinylazo)benzenamine (B14167743)

Strategies for Azo Linkage Formation

The principal method for creating the characteristic -N=N- azo bridge in this compound is through an azo coupling reaction. wikipedia.orgnumberanalytics.com This reaction is a type of electrophilic aromatic substitution where a diazonium salt acts as the electrophile and attacks an activated aromatic ring, which serves as the nucleophile. wikipedia.org

The synthesis typically involves a two-step process:

Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline (B41778) or its derivatives. This involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (typically below 10°C) to prevent the unstable diazonium salt from decomposing. savemyexams.com The resulting diazonium salt is a highly reactive electrophile. numberanalytics.com

Coupling: The freshly prepared diazonium salt is then reacted with a suitable coupling partner. In the case of this compound, the coupling partner is a pyridine (B92270) derivative. The diazonium ion attacks the pyridine ring, leading to the formation of the azo compound. wikipedia.org The position of the attack on the coupling agent is crucial, with the para position generally being favored unless it is already occupied, in which case ortho substitution may occur. wikipedia.org

The reaction conditions, particularly the pH, play a significant role in the success of the azo coupling. For instance, coupling with phenols is typically faster at a higher pH. wikipedia.org The stability of the resulting azo compound is enhanced by the extended delocalization of electrons across the two aromatic rings bridged by the azo group. savemyexams.com

| Step | Reactants | Key Conditions | Product |

|---|---|---|---|

| Diazotization | Aromatic amine (e.g., Aniline), Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | Low temperature (<10°C) | Aromatic Diazonium Salt |

| Coupling | Aromatic Diazonium Salt, Pyridine derivative | Controlled pH | This compound |

Functional Group Modifications and Derivatization on the Pyridine and Benzene (B151609) Moieties

The versatility of this compound lies in the ability to introduce a wide range of functional groups onto both the pyridine and benzene rings. These modifications can be performed either before or after the azo coupling reaction and are crucial for fine-tuning the molecule's electronic, steric, and coordination properties.

Modifications on the Benzene Ring (Benzenamine Moiety):

The benzenamine, or aniline, part of the molecule can be readily modified. ontosight.ai The amino group (–NH₂) is a key functional group that can undergo various transformations. solubilityofthings.comresearchgate.net For instance, the reactivity of the amino group allows for acylation reactions. iscientific.org Furthermore, substituents can be introduced onto the benzene ring to alter the electronic properties of the molecule.

Modifications on the Pyridine Ring:

The pyridine ring offers numerous possibilities for derivatization. The nitrogen atom in the pyridine ring can be quaternized, for example, by reaction with alkyl halides like ethyl iodide. acs.org This modification significantly impacts the electronic properties and solubility of the molecule. Additionally, various substituents can be introduced at different positions of the pyridine ring. For example, the synthesis of 4-substituted azopyridines has been achieved through Baeyer–Mills reactions with 4-substituted 3-aminopyridines. beilstein-journals.org The introduction of functional groups such as thiols, nitriles, and carboxylic acids has been demonstrated. beilstein-journals.org

A pyridinium (B92312) derivatization reagent has been developed for the sensitive detection of poly(carboxylic acid)s, highlighting the utility of modifying the pyridine moiety for analytical applications. nih.gov

| Moiety | Modification Type | Reagents/Methods | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| Benzene | Acylation of Amino Group | Acetic anhydride | Acetamido group | iscientific.org |

| Pyridine | Quaternization | Ethyl iodide | N-ethylpyridinium iodide | acs.org |

| Pyridine | Nucleophilic Aromatic Substitution | 2-methylpropane-2-thiol | Thioether group | beilstein-journals.org |

| Pyridine | Hydrolysis of Nitrile | Alkaline hydrolysis | Carboxylic acid group | beilstein-journals.org |

Advanced Synthetic Approaches for Azopyridine-Containing Materials

Building upon the fundamental synthesis of the this compound core, more advanced synthetic strategies have been developed to incorporate this versatile unit into larger, functional materials. These approaches include polymerization techniques to create supramolecular scaffolds and highly selective synthetic methods for constructing well-defined metal-binding architectures.

Polymerization Techniques for Supramolecular Scaffolds

Azopyridine derivatives, including those based on this compound, are excellent building blocks for supramolecular polymers due to their ability to form non-covalent interactions such as hydrogen and halogen bonds. rsc.orgmdpi.com These interactions, combined with the photoresponsive nature of the azo group, allow for the creation of "smart" materials that respond to external stimuli like light and pH. rsc.orgresearchgate.net

Several polymerization techniques are employed:

Radical Polymerization: Azopyridine-containing monomers, such as those with a methacrylate (B99206) group, can be polymerized via radical polymerization to yield side-chain polymers. ingentaconnect.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This controlled polymerization technique has been used to synthesize well-defined polymers with azopyridine units. For example, RAFT polymerization of N-isopropylacrylamide (NIPAM) in the presence of an azopyridine-functionalized chain transfer agent results in polymers with an azopyridine group at one end. acs.orgrsc.org

Self-Assembly: Amorphous azopyridine side-chain polymers can be transformed into liquid crystalline polymers through self-assembly with various carboxylic acids. acs.org This approach leverages the hydrogen bonding between the pyridine nitrogen and the carboxylic acid. tandfonline.com

These polymerization strategies have led to the development of various photoresponsive materials, including liquid crystalline polymers and multiresponsive nanoparticles. mdpi.comtandfonline.comnih.gov

Chemo- and Regioselective Synthesis of Metal-Binding Architectures

The pyridine and azo nitrogen atoms of this compound and its derivatives make them excellent ligands for coordinating with metal ions. The synthesis of well-defined metal-binding architectures requires precise control over the reaction, a concept known as chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of azopyridine ligands, this is crucial for directing metal coordination to specific nitrogen atoms. The development of chemo-selective synthetic methods allows for the creation of complex molecules with high precision. nih.gov For instance, the use of methylsulfonyl acrylamides enables the chemo-specific covalent coupling of thiol-containing bioligands. frontiersin.org

Regioselectivity is the control of the position at which a reaction occurs. In the synthesis of metal complexes, this ensures that the ligand coordinates to the metal center in a specific orientation. The regioselective synthesis of various heterocyclic compounds, including those containing pyridine rings, has been extensively studied. bohrium.com For example, the synthesis of Ni(II)-porphyrins with covalently attached azopyridine ligands has been designed in such a way that the azopyridine coordinates to the nickel ion only when the azo unit is in the cis configuration. beilstein-journals.org

The combination of chemo- and regioselective strategies allows for the construction of intricate metallamacrocyclic complexes and coordination polymers with tailored properties. researchgate.netacs.org These materials have potential applications in areas such as catalysis and molecular switching.

Coordination Chemistry Research of 4 2 Pyridinylazo Benzenamine

Complexation Behavior of 4-(2-Pyridinylazo)benzenamine (B14167743) as a Ligand

The complexation behavior of this compound is multifaceted, showcasing its versatility as a ligand in coordination chemistry.

This compound and its derivatives exhibit various coordination modes with transition metals. The most common is a bidentate fashion, where the ligand coordinates to the metal center through the pyridine (B92270) nitrogen and one of the azo nitrogen atoms. maynoothuniversity.ie However, monodentate coordination through only the pyridine nitrogen has also been reported, leading to different coordination geometries. maynoothuniversity.ie The specific coordination mode adopted can be influenced by factors such as the substituents on the phenyl ring of the ligand and the nature of the metal ion. maynoothuniversity.ieacs.org For instance, in a series of cobalt complexes, subtle changes in the ligand structure led to the formation of octahedral, distorted trigonal-bipyramidal, and tetrahedral complexes. maynoothuniversity.ie The flexibility of the ligand allows it to adapt to the steric and electronic requirements of the metal center, resulting in a diverse range of coordination compounds. nih.gov

A summary of coordination modes observed in related arylazo pyridine complexes is presented below:

| Complex Type | Coordination Mode | Resulting Geometry | Reference |

| Cobalt(II) | Bidentate | Octahedral | maynoothuniversity.ie |

| Cobalt(II) | Bidentate | Distorted Trigonal-Bipyramidal | maynoothuniversity.ie |

| Cobalt(II) | Monodentate | Tetrahedral | maynoothuniversity.ie |

| Uranyl(VI) | Bidentate & Tridentate | - | nih.gov |

A key feature of this compound and related azopyridine ligands is their redox non-innocence. researchgate.net This means that the ligand can actively participate in redox reactions, existing in different oxidation states. bohrium.com The azo group can accept one or two electrons into its low-lying π* molecular orbital. researchgate.net This property leads to complex electron transfer processes within the metal-ligand framework. rsc.org In some instances, reduction of the ligand can induce oxidation of the metal center, and vice versa. acs.org For example, in certain cobalt complexes of 2-(arylazo)pyridines, one-electron reduction of a Co(II) complex leads to the formation of a Co(III) complex with a reduced ligand radical anion. acs.org These electron transfer processes can occur via outer-sphere or inner-sphere mechanisms, with the latter involving a bridging ligand. uv.eslibretexts.org The study of these processes is crucial for understanding the reactivity and electronic structure of these complexes. rsc.orgresearchgate.net

Structural and Electronic Characteristics of Metal-4-(2-Pyridinylazo)benzenamine Complexes

The structural and electronic properties of metal complexes containing this compound are intricately linked to the coordination environment and the nature of the metal-ligand bonding.

X-ray crystallography has been instrumental in elucidating the coordination geometries of metal-azopyridine complexes. maynoothuniversity.iemdpi.com These complexes exhibit a variety of geometries, including octahedral, trigonal-bipyramidal, and tetrahedral structures. maynoothuniversity.ie The specific geometry is influenced by the metal ion, the substituents on the ligand, and the presence of other coordinating ligands or counter-ions. maynoothuniversity.ieresearchgate.net For example, cobalt complexes with 2-(arylazo)pyridine ligands have been shown to adopt different geometries based on the steric bulk of the substituents on the aryl ring. maynoothuniversity.ie Isomerism is also a common feature in these coordination compounds, with geometric isomers (cis/trans) being possible in octahedral complexes. uni-siegen.de The formation of different isomers can be influenced by the reaction conditions and the nature of the solvent. ub.edu

The following table summarizes the coordination geometries of some illustrative metal complexes with related ligands:

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cobalt(II) | 2-(phenylazo)pyridine derivative | Octahedral | maynoothuniversity.ie |

| Cobalt(II) | 2-(2,6-dimethylphenylazo)pyridine | Distorted Trigonal-Bipyramidal | maynoothuniversity.ie |

| Cobalt(II) | 2-(2,4,6-trimethylphenylazo)pyridine | Tetrahedral | maynoothuniversity.ie |

| Cadmium(II) | 4-methyl-N-(pyridin-2-ylmethylidene)aniline | Distorted Octahedral | nih.gov |

The bonding in metal-4-(2-pyridinylazo)benzenamine complexes is best described by molecular orbital theory, which considers the interactions between the metal d-orbitals and the ligand's frontier orbitals. pageplace.demsu.edu The formation of a coordinate bond involves the donation of electrons from the ligand's highest occupied molecular orbital (HOMO) to the metal's lowest unoccupied molecular orbital (LUMO). youtube.com In the case of azopyridine ligands, there is also the possibility of π-backbonding, where the metal donates electron density from its d-orbitals into the ligand's low-lying π* orbitals. libretexts.org This back-donation strengthens the metal-ligand bond and influences the electronic properties of the complex. youtube.comyoutube.comyoutube.com Computational methods, such as Density Functional Theory (DFT), are often employed to analyze these orbital interactions and provide a deeper understanding of the electronic structure and bonding within these complexes. rsc.org

Tunable Electronic Properties of Azopyridine Coordination Compounds

The coordination of this compound to a metal center occurs through the pyridinyl nitrogen and one of the azo nitrogen atoms, creating a stable five-membered chelate ring. mdpi.com This interaction significantly influences the electronic structure of the ligand. The electronic transitions in these complexes are typically dominated by metal-to-ligand charge transfer (MLCT) and intraligand (π-π* and n-π*) transitions. ehu.es The energies of these transitions are sensitive to the nature of the metal ion. For instance, theoretical studies on MCl2(Azpy)2 (where M = Fe, Ru, Os) have shown that the geometric and electronic parameters of the complexes are altered by changing the metal, with bond lengths following the order Fe-X < Ru-X < Os-X (X = Cl, N). nist.gov

Furthermore, the electronic properties can be modulated by introducing different functional groups onto the phenyl ring of the azopyridine ligand. The amino group in this compound acts as an electron-donating group, which can influence the redox potentials and the energy of the charge-transfer bands. For example, replacing a dimethylamino group with a diethylamino group on a similar azopyridine structure increases the electron-donating capacity and steric bulk, which in turn affects the photoisomerization efficiency.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is another key feature of these compounds. acs.org The MLCT bands in azopyridine complexes often exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blue shift) as the solvent polarity increases. acs.orgnorthwestern.edu This phenomenon arises from the preferential stabilization of the more polar ground state over the less polar excited state by polar solvents. northwestern.edu

The redox behavior of these coordination compounds is also a critical aspect of their tunable electronic properties. Cyclic voltammetry studies have revealed that azopyridine complexes can undergo multiple redox processes, which can be attributed to both the metal center and the ligand. rsc.orgresearchgate.net The redox potentials can be fine-tuned by the choice of the metal and the substituents on the ligand, which is crucial for applications in catalysis and redox-active materials. rsc.orgmetu.edu.tr

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Incorporating Azopyridine Moieties

The ability of azopyridine ligands to act as versatile building blocks has led to their incorporation into complex supramolecular structures and Metal-Organic Frameworks (MOFs). metu.edu.tr These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable properties. nih.govrsc.org

Design and Synthesis of Azopyridine-Based MOFs

The design of azopyridine-based MOFs relies on the principles of reticular chemistry, where metal ions or clusters (secondary building units, SBUs) are connected by organic linkers to form extended porous networks. wikipedia.org While specific examples utilizing this compound as the primary linker are not extensively documented, research on related azopyridine ligands, such as 4,4'-azopyridine (azpy), provides significant insights into the design principles. mdpi.comacs.orgrsc.org

The synthesis of these MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the azopyridine ligand are dissolved in a suitable solvent and heated in a sealed vessel. metu.edu.trmdpi.com The choice of solvent, temperature, and the metal-to-ligand ratio can influence the resulting crystal structure and topology of the framework. northwestern.edu For example, a copper-based MOF, Cu(AZPY)-MOF, was synthesized using a solvothermal reaction of a copper salt with glutaric acid and 4,4'-azopyridine (AZPY). In this structure, glutarate ligands bridge paddle-wheel copper dinuclear units to form 2D layers, which are then connected by the AZPY pillars to create a 3D framework. mdpi.com

Another example is the synthesis of a pillared-layer MOF, CPL-4, formulated as [Cu2(pzdc)2(azpy)], where pzdc is pyrazine-2,3-dicarboxylate and azpy is 4,4'-azopyridine. acs.org This MOF was prepared by reacting a copper salt with sodium pyrazine-2,3-dicarboxylate and 4,4'-azopyridine in a mixed solvent system at room temperature. acs.org The resulting structure features two-dimensional sheets of [Cu(pzdc)] linked by the azpy pillars. acs.org

The functionalization of the azopyridine ligand is a key strategy to tailor the properties of the resulting MOFs. The amino group in this compound could introduce specific functionalities into the pores of a MOF, potentially enhancing its affinity for certain guest molecules like CO2. researchgate.net

Pore Engineering and Structural Dynamics in Coordination Polymers

Pore engineering in coordination polymers and MOFs involves the systematic control over the size, shape, and chemical environment of the pores. nih.govnih.gov This can be achieved by varying the length and functionality of the organic linkers or by modifying the metal-based SBUs. nih.gov In azopyridine-based systems, the length of the pillar ligand can be adjusted to control the pore apertures. nih.gov For instance, by using pyrazine, 4,4'-bipyridine, and 1,2-di(4-pyridyl)-ethylene as pillared ligands, the aperture size of coordination pillared layer (CPL) frameworks can be varied from 4 to 11 Å. nih.gov

The introduction of functional groups on the linker, such as the amino group in this compound, can significantly alter the pore chemistry and, consequently, the material's interaction with guest molecules. This strategy of ligand functionalization is a common approach to enhance the water sorption properties and other adsorption characteristics of MOFs. nih.govacs.org

Furthermore, some azopyridine-based MOFs exhibit structural dynamics, often referred to as "breathing" or "flexible" behavior, where the framework undergoes reversible structural changes in response to external stimuli such as the adsorption and desorption of guest molecules. nist.gov These flexible MOFs can transition between a closed-pore and an open-pore structure, which can be advantageous for selective gas separation. nist.gov For example, a 3-D MOF of {[FeII(azpy)[MII(CN)4]}·nH2O (where azpy = 4,4'azopyridine; M = Ni, Pd, Pt) demonstrates such dynamic behavior. nist.gov

Gas Adsorption and Separation Properties of Azopyridine-Functionalized MOFs

The porous nature and tunable pore surfaces of azopyridine-functionalized MOFs make them promising materials for gas adsorption and separation. rsc.org The performance of these materials is highly dependent on their structural features, such as pore size, surface area, and the presence of specific functional groups. rsc.org

For example, a 2D pillared-bilayer MOF, {[Cd4(azpy)2(pyrdc)4(H2O)2]·9H2O}n (azpy = 4,4′-azopyridine), shows selective CO2 uptake with a single-step type-I adsorption profile. rsc.org The incorporation of amine functional groups, such as the one present in this compound, into MOF structures is a well-established strategy to enhance CO2 capture capacity due to the favorable Lewis acid-base interactions between the basic amine sites and the acidic CO2 molecules. researchgate.net A photo-responsive MOF functionalized with azopyridine has demonstrated a CO2 uptake of 89 cc/g. researchgate.net

The separation of gases in MOFs can be achieved through various mechanisms, including molecular sieving, kinetic separation, and preferential binding. rsc.org The engineered pore sizes in some azopyridine-based MOFs can lead to efficient separation of gas mixtures. For instance, a coordination pillared layer framework with an optimal pore size has shown excellent performance in the breakthrough experiments for the separation of a C2H2/C2H4 mixture. nih.gov

The table below summarizes the gas adsorption properties of some representative azopyridine-based MOFs.

| MOF Name | Ligands | Gas | Uptake Capacity | Conditions | Reference |

| Cd-PBM | 4,4′-azopyridine, pyridine-2,3-dicarboxylate | CO2 | Selective uptake | Not specified | rsc.org |

| Mg-IRMOF-74-III-azopyridine | Azopyridine-functionalized | CO2 | 89 cc/g | Not specified | researchgate.net |

| CPL-1 | Pyrazine | C2H2 | High uptake | Ambient | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 4 2 Pyridinylazo Benzenamine Systems

Comprehensive Spectroscopic Probing of 4-(2-Pyridinylazo)benzenamine (B14167743) and its Derivatives

A multi-faceted spectroscopic approach is crucial for the unambiguous elucidation of the molecular structure, electronic transitions, and photophysical behavior of this compound and its coordination compounds. Techniques ranging from vibrational and nuclear magnetic resonance spectroscopies to electronic absorption and X-ray crystallography each provide unique and complementary information. nih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. americanpharmaceuticalreview.com The analysis of vibrational modes provides direct evidence for the presence of key structural features in this compound. researchgate.netnih.gov In these systems, the characteristic vibrations of the azo (-N=N-) linkage, the pyridine (B92270) ring, and the aniline (B41778) ring are of primary interest.

The IR spectra of these compounds are used to confirm their molecular structure. researchgate.net The interpretation of these spectra relies on the assignment of observed absorption bands to specific molecular vibrations, such as stretching and bending modes. spectroscopyonline.commdpi.com For instance, the stretching vibrations of C-H bonds in the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. scirp.org The azo group, central to the molecule's identity, has a characteristic stretching vibration, although its intensity can be weak in IR spectroscopy. The various C=C and C=N stretching vibrations within the pyridine and benzene (B151609) rings usually appear in the 1400-1600 cm⁻¹ range.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of benzene and pyridine rings. |

| N-H Stretch (Aniline) | 3300 - 3500 | Indicates the primary amine group. |

| C=C/C=N Stretch (Aromatic Rings) | 1400 - 1600 | Characteristic of the skeletal vibrations of the pyridine and benzene rings. |

| Azo (-N=N-) Stretch | ~1400 - 1450 | Confirms the presence of the azo linkage. Its IR intensity is often weak. |

| C-N Stretch | 1250 - 1360 | Associated with the bond between the aniline nitrogen and the benzene ring. |

This table presents typical vibrational frequency ranges for the key functional groups found in this compound systems, compiled from general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and environment of atoms in a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons, respectively. researchgate.netnih.govrsc.org

In the ¹H NMR spectrum of this compound, the protons on the pyridine and aniline rings resonate in the aromatic region, typically between 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns allow for the assignment of each proton. For example, the protons on the pyridine ring often show characteristic doublet, triplet, and doublet of doublets patterns depending on their position relative to the nitrogen atom and the azo linkage. researchgate.net The protons of the aniline ring also exhibit distinct splitting patterns. Upon coordination to a metal center, significant changes in the chemical shifts of the protons, particularly those close to the coordination sites (the pyridine nitrogen and an azo nitrogen), are observed, providing evidence of complex formation.

| Proton Environment | Typical ¹H Chemical Shift (δ, ppm) | Significance |

| Pyridine Ring Protons | 7.0 - 8.5 | Confirms the pyridine moiety; shifts are sensitive to substitution and coordination. |

| Aniline Ring Protons | 6.5 - 8.0 | Confirms the aniline moiety; shifts are influenced by the amino group and azo linkage. |

| Amine (-NH₂) Protons | Broad, variable | Position depends on solvent, concentration, and temperature. |

This table provides representative chemical shift ranges for protons in this compound systems, based on general principles and data for related structures.

Electronic absorption (UV-Vis) spectroscopy is used to study the chromophoric nature of this compound, which arises from its conjugated π-electron system. ijprajournal.com The spectra of these azo dyes are typically characterized by intense absorption bands in the visible and ultraviolet regions. ontosight.aiacademie-sciences.fr These absorptions correspond to electronic transitions, primarily π→π* and n→π* transitions.

The π→π* transitions, which are generally high-intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system spanning the pyridine and benzene rings. The n→π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atoms of the azo group) to a π* antibonding orbital. A thin film of a related derivative, chitosan-N,N-Dimethyl-4-(2-pyridylazo)aniline, showed a broad absorption band with a maximum at 428 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent environment and to protonation or coordination with metal ions, making these compounds useful as indicators. academie-sciences.fr

Furthermore, unlike many simple azo compounds, this compound and its N,N-dialkyl derivatives exhibit fluorescence at room temperature. researchgate.netnih.gov The emission properties are linked to the molecular structure and can be influenced by factors such as trans-to-cis photoisomerization. researchgate.netnih.gov The difference often observed between the absorption and excitation spectra is attributed to this photoisomerization process. researchgate.netnih.gov

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

| π→π | 250 - 350 | High intensity, associated with the conjugated aromatic system. |

| n→π / Intramolecular Charge Transfer | 400 - 500 | Lower to moderate intensity, characteristic of the azo group and responsible for the color. |

This table summarizes the electronic transitions commonly observed in this compound and related azo dyes.

Structural characterization of a derivative, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, by X-ray diffraction revealed critical structural parameters. researchgate.net The molecule adopts a trans configuration about the central -N=N- bond, which is a common feature for azobenzenes. researchgate.net The analysis also quantified the planarity of the system, showing a dihedral angle of 12.18 (7)° between the pyridine and benzene rings. researchgate.net This slight twist from full planarity is a common feature in such linked aromatic systems. Such precise data are crucial for understanding the steric and electronic interactions within the molecule and for interpreting its behavior in solution and in complexes.

| Crystal Data for N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline | |

| Chemical Formula | C₁₃H₁₄N₄ |

| Molecular Weight | 226.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2322 (4) |

| b (Å) | 19.9353 (11) |

| c (Å) | 9.6404 (6) |

| β (°) ** | 96.003 (1) |

| Volume (ų) ** | 1191.16 (13) |

| Configuration | trans about the azo bond |

| Dihedral Angle (Pyridine-Benzene) | 12.18 (7)° |

| Data sourced from a crystallographic study on a closely related derivative. researchgate.net |

Electrochemical and Electroanalytical Studies

The redox properties of this compound are of interest for its application in electroanalytical chemistry and for understanding its electronic structure. The conjugated system containing electron-donating (amine) and electron-withdrawing (pyridine, azo) groups is electrochemically active.

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the redox behavior of chemical species. libretexts.orgpalmsens.com A typical CV experiment involves scanning the potential of an electrode and measuring the resulting current, providing information on the oxidation and reduction potentials of the analyte. unt.edu

For 4-(2-pyridylazo)-N,N-dialkylanilines, cyclic voltammetry reveals both oxidation and reduction processes. researchgate.netnih.gov The oxidation is typically associated with the electron-rich dialkylamino group, while the reduction processes are centered on the azo (-N=N-) linkage. researchgate.netnih.gov The azo group can undergo successive one-electron reduction steps, first to a radical anion (-N=N•⁻) and then to a dianion (-N=N²⁻). researchgate.netnih.gov This behavior indicates the π-acidic nature of the ligand, meaning it can accept electron density into its π* orbitals. researchgate.net The specific potentials for these redox events are dependent on the solvent, the supporting electrolyte, and the nature of any substituents on the aromatic rings. srce.hr The electrochemical behavior of related pyridylazo compounds like 4-(2-pyridylazo)resorcinol (B72590) (PAR) has been studied in detail, showing a clear pH-dependent reduction of the azo group, which typically proceeds via a two-electron, two-proton mechanism in acidic media to form a hydrazo derivative. electrochemsci.orgresearchgate.net

| Process | Electrochemical Event | Significance |

| Oxidation | Anodic Peak | Corresponds to the oxidation of the amine group. |

| Reduction | Cathodic Peaks | Corresponds to the multi-step reduction of the azo group (-N=N-). |

This table outlines the general redox processes observed for this compound systems in cyclic voltammetry.

Development of Electroanalytical Sensing Methods for Related Analytes

The detection of aromatic azo compounds, a class to which this compound belongs, has been significantly advanced through the development of sensitive and selective electroanalytical methods. These techniques offer advantages such as rapid analysis, low cost, and high sensitivity, making them suitable for monitoring these analytes in various matrices. bohrium.com Research has largely focused on the fabrication of modified electrodes to enhance the electrochemical response towards azo dyes, thereby improving detection limits and selectivity. nih.gov

The core of this progress lies in the use of nanomaterials to modify standard electrodes like glassy carbon electrodes (GCE) or carbon paste electrodes (CPE). bohrium.comrsc.org Materials such as graphene oxide (GO), reduced graphene oxide (rGO), carbon nanofibers (CNF), and various metal oxide nanoparticles have been explored for their beneficial properties, including large surface area and excellent electrical conductivity. researchgate.netnih.gov For instance, a nanoengineered sensor using yttrium iron oxide (YFO) decorated on functionalized carbon nanofibers (YFO/f-CNF) was developed for the simultaneous detection of the azo dyes sunset yellow (SSY) and tartrazine (B75150) (TRT). nih.gov This modified GCE demonstrated remarkable performance under optimized differential pulse voltammetry (DPV) conditions, achieving very low limits of detection (LOD). nih.gov Similarly, a ternary heterostructure of ZnS–SnS₂/S–rGO incorporated into a carbon paste electrode was successfully used for the electrochemical detection of sunset yellow. rsc.org The designed sensor exhibited a wide linear range and a low detection limit, proving its efficacy in real food samples. rsc.org

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study the redox behavior of these azo compounds and for their quantitative determination. rsc.org The modification of electrode surfaces not only facilitates the electron transfer process but also helps in pre-concentrating the analyte at the electrode surface, leading to enhanced sensitivity. nih.gov The reliability and reproducibility of these electrochemical sensors have been shown to be comparable to traditional chromatographic methods like HPLC, positioning them as a powerful tool for routine analysis. nih.gov

Table 1: Performance of Modified Electrochemical Sensors for Azo Dye Detection

| Electrode Modifier | Analyte(s) | Technique | Linear Range (μM) | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| ZnS–SnS₂/S–rGO | Sunset Yellow | DPV | 3–100 | 0.14 μM | rsc.org |

| YFO/f-CNF | Sunset Yellow | DPV | 0.05 - 466.15 | 1.5 nM | nih.gov |

| YFO/f-CNF | Tartrazine | DPV | 0.05 - 466.15 | 3.2 nM | nih.gov |

Advanced Separation Science Methodologies for Isolation and Purity Assessment

The isolation and purity assessment of pyridylazo compounds and their analogues are critical for accurate characterization and application. Advanced separation techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are the methods of choice for analyzing these complex substances.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is extensively used for the separation and determination of metal chelates formed with pyridylazo dyes. amanote.comresearchgate.net For example, a method was developed for the determination of cobalt(II) after pre-column derivatization with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), a dye structurally related to this compound. rsc.org The separation was achieved on an octadecyl-bonded silica (B1680970) (ODS) column with a mobile phase consisting of a methanol-water mixture containing an ion-pairing agent and a buffer. researchgate.netrsc.org To enhance detection limits for trace analysis, preconcentration steps using solid-phase extraction (SPE) with materials like cation-exchange resins have been successfully integrated with HPLC systems. rsc.org The retention behavior of these metal chelates in RP-HPLC is complex and can be manipulated by adjusting mobile phase characteristics such as pH, organic modifier concentration, and the concentration of an ion-pairing agent like tetrabutylammonium (B224687) hydroxide. researchgate.net

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of azo dyes due to its high efficiency, short analysis time, and minimal solvent consumption. tandfonline.comrsc.org A high-performance capillary electrophoresis (HPCE) method was established for the simultaneous determination of nine banned azo dyes. researchgate.net The separation was performed in an uncoated fused-silica capillary using a running buffer of acetonitrile (B52724) and borate (B1201080) buffer at a high voltage. researchgate.net To improve sensitivity, online preconcentration techniques such as large-volume sample stacking (LVSS) can be employed, which has been shown to lower the limits of detection for azo dyes like sunset yellow and tartrazine in water samples significantly. tandfonline.comuaeh.edu.mx Furthermore, magnetic solid-phase extraction (MSPE) using adsorbents like magnetite-activated carbon-fullerene has been coupled with CE for the selective extraction and determination of azo dyes from complex matrices. rsc.org The separation of different classes of acid dyes, including azo dyes, from textile fibers has also been demonstrated using CE with an electrolyte solution of ammonium (B1175870) acetate (B1210297) in an acetonitrile/water mixture. nih.gov

Table 2: Examples of Separation Methods for Azo Dyes

| Technique | Analyte(s) | Stationary/Mobile Phase or Buffer | Detection Method | Key Findings | Source |

|---|---|---|---|---|---|

| RP-HPLC | Cobalt(II)-5-Br-PADAP chelate | ODS column; Methanol-water with ion-pairing agent | Not Specified | LOD of 0.11 nM after 25-fold preconcentration. | rsc.org |

| HPCE | Nine banned azo dyes | Uncoated fused-silica capillary; 15% acetonitrile-10-mM borate buffer (pH 9.0) | Not Specified | Linear range of 0.50–100.0 μg/ml; good recoveries (81.2-110%). | researchgate.net |

| LVSS-CE | Allura Red, Sunset Yellow, Tartrazine | Fused-silica capillary; 30.0 mM sodium tetraborate (B1243019) and 2.0 mM of β-cyclodextrin (pH 10.0) | UV | LODs of 21.0–41.4 µg L⁻¹ with enrichment factors of 82.1–210.8. | tandfonline.com |

| MSPE-CE | Sunset Yellow, Allura Red, Tartrazine | Fused-silica capillary; Optimized simplex centroid design for adsorbent | Not Specified | Simple, sensitive, and efficient method for water sample analysis. | rsc.org |

| CE | Acid azo dyes from nylon fibers | Fused-silica capillary; 15 mM ammonium acetate in acetonitrile/water (40:60, v/v) at pH 9.3 | Diode Array | Excellent separations and discriminating spectra for dyes of similar color. | nih.gov |

Computational and Theoretical Chemistry of 4 2 Pyridinylazo Benzenamine

Quantum Chemical Investigations of 4-(2-Pyridinylazo)benzenamine (B14167743) Electronic Structure

Quantum chemical methods are fundamental in elucidating the electronic properties, stability, and reactivity of molecules like this compound. These computational tools allow for a detailed exploration of molecular orbitals, electron distribution, and the energies of different molecular states.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of azo dyes due to its balance of accuracy and computational cost. Studies on analogous compounds provide significant insights into the expected behavior of this compound.

For the related compound 4-(2-Pyridylazo)-N,N-dimethylaniline (PADA), DFT calculations at the B3-LYP/DZ level have been used to model the geometries of its neutral, protonated, and diprotonated forms. researchgate.net These calculations are crucial for assigning vibrational spectra and confirming that protonation occurs first at the pyridyl nitrogen atom. researchgate.net The optimized structures show a trans configuration around the azo (–N=N–) bond, with a dihedral angle of 12.18° between the pyridine (B92270) and benzene (B151609) rings. researchgate.net

Time-dependent DFT (TD-DFT) calculations are employed to interpret electronic absorption spectra and understand the nature of electronic transitions. researchgate.netresearchgate.net For PADA, TD-PBE0/6-31G(d,p) calculations support the occurrence of trans to cis photoisomerization upon excitation. researchgate.net The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding the molecule's reactivity. DFT calculations on various azobenzene (B91143) derivatives help in predicting these values and the associated energy gap, which is indicative of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

Table 1: Selected DFT-Calculated Properties for Analogue Azo Dyes

| Property | Compound | Method | Value |

|---|---|---|---|

| Dihedral Angle (Py-N=N-Ph) | 4-(2-Pyridylazo)-N,N-dimethylaniline | B3-LYP/DZ | 12.18° researchgate.net |

| Excited State Dipole Moment | 4-(2-Pyridylazo)-N,N-dimethylaniline | Various Models | 10 - 12 D researchgate.net |

| Ground State pKa | 4-(2-Pyridylazo)-N,N-dimethylaniline | Experimental | 2.5 researchgate.net |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for analyzing molecular orbitals. Hartree-Fock (HF) and post-HF methods, though computationally more intensive than DFT, offer detailed insights into the electronic structure.

For N-substituted aminoazobenzenes, ab initio SCF STO-3G calculations have been performed to determine proton affinities and analyze the conjugation between the benzene rings and the amino group. psu.edu Natural Bond Orbital (NBO) analysis is a powerful tool used in conjunction with both DFT and ab initio calculations to study charge transfer, and donor-acceptor interactions within the molecule. researchgate.net In related azo dye systems, NBO analysis helps to understand the intramolecular hydrogen bonding and the delocalization of electron density. nih.govdergipark.org.tr

The analysis of HOMO and LUMO provides a depiction of the molecule's frontier orbitals. For azo dyes, the HOMO is typically located on the electron-rich part of the molecule (like the aniline (B41778) moiety), while the LUMO is often centered on the electron-accepting azo bridge and pyridine ring. bendola.comfrontiersin.org This distribution governs the charge-transfer characteristics of the molecule upon electronic excitation. researchgate.net

Tautomeric Equilibrium and Isomerization Pathways

Pyridylazo compounds can exist in tautomeric forms, most commonly the azo and hydrazone forms. The equilibrium between these tautomers can be influenced by factors such as substitution, solvent, and pH. researchgate.net For instance, studies on 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) show that the spectral features are sensitive to pH and solvent, which is explained by the azo-hydrazone tautomerism. researchgate.net

In addition to tautomerism, the isomerization of the C=N bond (syn/anti or E/Z) is a key feature. researchgate.net For azobenzene derivatives, the trans to cis isomerization around the N=N bond is a well-known photochromic process. mdpi.com Computational studies, often using DFT, can map the potential energy surface for this isomerization. The transition state connecting the cis and trans isomers can be located, revealing whether the mechanism proceeds via rotation or an inversion (flipping) pathway. mdpi.com For some azobenzene amides, theoretical calculations indicated that the interconversion proceeds through a flipping of one of the substituents rather than rotation around the N=N bond. mdpi.com The energy barrier for this process determines the rate of thermal back-isomerization from the less stable cis form to the trans form. mdpi.comiku.edu.tr

Molecular Dynamics and Reaction Mechanism Simulations

Molecular dynamics (MD) simulations and other computational techniques are employed to study the dynamic behavior of molecules, including their complexation with other species and their interactions with the surrounding solvent environment.

Computational Elucidation of Complexation Kinetics and Thermodynamics

This compound, like other pyridylazo dyes, is an effective chelating agent for metal ions. Computational methods are used to understand the kinetics and thermodynamics of these complexation reactions.

Kinetic studies of the complex formation between metal ions (like Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) and PADA have been performed in various media. researchgate.net The Eigen-Wilkins mechanism is often invoked to describe the substitution of solvent molecules from the metal's coordination sphere by the ligand. rsc.org The thermodynamics of complex formation with 4-aminoazobenzene (B166484) (AAB) have been investigated using a combination of spectroscopy and molecular simulations. nih.govacs.org These studies determine the binding constants (K), and the changes in enthalpy (ΔH°) and entropy (TΔS°) upon complexation. nih.govnih.gov For the inclusion complex between AAB and cucurbit smolecule.comuril, the high binding constant was found to result from a large negative enthalpy change and a small positive entropy change. nih.gov

Table 2: Thermodynamic Parameters for Complexation of 4-aminoazobenzene (AAB) with Cucurbit smolecule.comuril (CB7)

| Parameter | Value | Reference |

|---|---|---|

| log K | 4.9 | nih.gov |

| ΔrH° | -19 kJ/mol | nih.gov |

Solvent Effects on Molecular Interactions

The surrounding solvent can significantly influence a molecule's structure, electronic properties, and reactivity. researchgate.net Computational chemistry models solvent effects using either implicit or explicit models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for studying how solvent polarity affects spectral properties. sonar.ch Explicit models involve including individual solvent molecules in the simulation box, providing a more detailed picture of specific interactions like hydrogen bonding. researchgate.net

For aniline derivatives, solvent polarity and hydrogen-bonding ability can affect N-H stretching frequencies in infrared spectra and the position of absorption bands in UV-Vis spectra (solvatochromism). rsc.org Studies on 4-aminoazobenzene have used molecular dynamics simulations with explicit water molecules to interpret experimental results of complexation, calculating the number of water molecules expelled from a host cavity upon guest binding. nih.gov In simulations of an iron complex in explicit water, it was found that direct solute-solvent hydrogen bonds were responsible for large solvatochromic shifts, an effect that implicit models could not fully reproduce. researchgate.net DFT calculations on Schiff bases have shown that ground-state tautomeric equilibrium can be solvent-dependent, and continuum solvation models can predict the energy barriers between tautomers. sonar.ch

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Azopyridine Ligands

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a chemical compound with its macroscopic properties or biological activity, respectively. wikipedia.orgmdpi.com These models are pivotal in computational chemistry for predicting the behavior of new compounds, thereby streamlining research and development by prioritizing synthesis and testing efforts. researchgate.net For azopyridine ligands, including this compound, QSPR and QSAR studies are instrumental in understanding how modifications to their molecular structure influence their physical, chemical, and biological characteristics.

The fundamental principle of QSAR/QSPR is to establish a mathematical relationship:

Activity/Property = f (Molecular Descriptors) + error wikipedia.org

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum chemical parameters. mdpi.com The development of robust QSAR/QSPR models involves several key steps, including dataset selection, calculation of molecular descriptors, feature selection, model building using statistical methods, and rigorous validation. mdpi.comchemrxiv.org

In the context of azopyridine ligands, QSAR studies have been particularly insightful in the field of medicinal chemistry. For instance, research on ruthenium complexes incorporating azopyridine ligands has utilized QSAR to predict their cytotoxic activities against various cancer cell lines. scirp.orgoalib.comscirp.org These studies highlight the importance of specific quantum chemical descriptors in determining the biological efficacy of the compounds.

A study on a series of ruthenium azopyridine complexes developed QSAR models to predict their anticancer potential. scirp.orgoalib.comscirp.org The models were built using descriptors derived from Density Functional Theory (DFT) calculations. The key descriptors identified as having a significant correlation with cytotoxic activity were the variation of the free enthalpy of reaction (ΔG˚), the dipole moment (μ), and the charge of the ligand in the complex (Ql). scirp.orgoalib.comscirp.org The robustness of these models was confirmed through statistical validation, yielding high correlation coefficients (R²) and cross-validation coefficients (Q²), indicating their predictive power. scirp.orgoalib.com

The following table illustrates the types of quantum chemical descriptors often employed in QSAR studies of azopyridine-containing compounds and their significance.

| Descriptor | Symbol | Significance in QSAR/QSPR Models |

| Free Enthalpy of Reaction | ΔG˚ | Indicates the spontaneity of a reaction, which can be related to the compound's mechanism of action. scirp.org |

| Dipole Moment | μ | Relates to the polarity of the molecule, influencing its solubility, membrane permeability, and intermolecular interactions. scirp.org |

| Ligand Charge in Complex | Ql | Quantifies the electron-donating or -accepting nature of the ligand, which can be crucial for metal-ligand binding and overall complex stability and reactivity. scirp.orgoalib.com |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Associated with the molecule's ability to donate electrons. Higher EHOMO values often correlate with increased reactivity. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Associated with the molecule's ability to accept electrons. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity. |

The developed QSAR models are expressed as linear equations. For example, a model for predicting the cytotoxicity (expressed as pIC50) of ruthenium azopyridine complexes against a specific cancer cell line might take the following form, based on the findings of N'guessan et al. (2017):

pIC50 = β0 + β1(ΔG˚) + β2(μ) + β3(Ql)

Where β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis. The studies showed that the charge of the ligand (Ql) was a particularly dominant descriptor for predicting cytotoxicity. scirp.orgoalib.com

The statistical quality of these models is paramount for their reliability. wikipedia.org The table below presents typical statistical metrics used for the validation of QSAR models, along with values reported for models of ruthenium azopyridine complexes. scirp.org

| Statistical Parameter | Symbol | Description | Reported Value Range for Azopyridine Complex Models scirp.org |

| Coefficient of Determination | R² | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.905 - 0.986 |

| Cross-validated R² | Q²cv or R²cv | A measure of the model's predictive ability, determined through cross-validation (e.g., leave-one-out). | 0.895 - 0.985 |

| Standard Deviation | S | Indicates the average deviation of the predicted values from the experimental values. | 0.153 - 0.516 |

| Fischer's F-test value | F | A statistical test that assesses the overall significance of the regression model. | 14.220 - 106.718 |

While extensive QSAR studies have focused on metal complexes of azopyridine ligands, QSPR modeling of the free ligands, such as this compound, is also crucial. QSPR can predict a range of physicochemical properties, including solubility, boiling point, and photophysical characteristics like absorption and emission wavelengths. unimore.it For instance, computational studies on related dyes like 4-(2-pyridylazo)-N,N-dialkylanilines have used Time-Dependent DFT (TD-DFT) to investigate their photochemical behavior, such as trans-cis photoisomerization, which is fundamental to their function as photoactive materials. researchgate.net Such theoretical calculations provide the foundational data for building QSPR models that could predict the photochromic properties of a wider range of azopyridine derivatives.

The applicability domain of these models must be clearly defined to ensure that predictions for new compounds are reliable. researchgate.net This means the models are most accurate for compounds that are structurally similar to those in the training set. researchgate.net Therefore, while the QSAR models for ruthenium azopyridine complexes provide a powerful framework, their direct application to predict the activity of the free ligand this compound or its other derivatives would require specific model development and validation for that chemical space.

Advanced Materials Science and Environmental Applications Research

Materials Science Applications of 4-(2-Pyridinylazo)benzenamine (B14167743) and Its Complexes

The integration of a photo-responsive azo group with a coordinating pyridine (B92270) ring makes this compound a valuable building block in materials science. This structure allows for the creation of materials that can respond to external stimuli like light and chemical changes.

The core of this compound's photoresponsive behavior lies in the azobenzene (B91143) moiety, which can undergo reversible trans-cis isomerization when exposed to light of specific wavelengths. mdpi.comnih.gov The trans isomer is generally the more thermodynamically stable state, but upon irradiation with UV light, it can convert to the cis isomer. This process can often be reversed by irradiation with visible light or by thermal relaxation. mdpi.comresearchgate.net This molecular switching capability is the foundation for its use in photoresponsive materials.

Research on closely related compounds, such as N,N-dimethyl-4-(2-pyridylazo)aniline (PADA), has demonstrated these principles in action. A notable application is the creation of photo-activated materials by combining the dye with a polymer matrix. For instance, a thin film composed of chitosan (B1678972) and PADA has been shown to exhibit unique photoresponsive behavior. mdpi.comresearchgate.net When irradiated with two interfering laser beams, this hybrid material can form a Surface Relief Grating (SRG), which is a periodic pattern inscribed on the material's surface. mdpi.comnih.gov The formation of this grating is a direct result of the photoisomerization of the azo dye within the polymer host. mdpi.com Such materials have potential applications in optoelectronic components, including optical data storage and nanoimaging. mdpi.com

The photochemical properties of these dyes, including their ability to switch between states and their emission spectra at room temperature, make them distinct from other related compounds and suitable for optoelectronic applications. nih.gov

The pyridylazo group is an excellent chromophore and a strong chelating agent, making this compound and its analogues prime candidates for chemical sensor development. The nitrogen atoms in the pyridine ring and the azo group can coordinate with metal ions, leading to changes in the molecule's electronic structure that can be detected visually or through spectroscopy.

Pyridylazo dyes are widely employed as metallochromic indicators. The binding of a metal ion to the dye leads to the formation of a metal-dye complex, which alters the compound's absorption spectrum and results in a distinct color change. This phenomenon is the basis for colorimetric sensors. For example, pyridylazo compounds have been used in sensor arrays to detect a variety of heavy metal ions—such as Hg²⁺, Cd²⁺, Pb²⁺, and Cu²⁺—in water, with detection possible at micromolar concentrations. mdpi.com

In addition to color changes, the complexation can also modulate the fluorescence properties of the molecule. Many pyridylazo-based sensors operate on a "turn-on" or "turn-off" fluorescence mechanism. In a "turn-on" sensor, the free dye might be non-fluorescent or weakly fluorescent, but upon binding to a target analyte (like an Al³⁺ ion), its fluorescence is significantly enhanced. dntb.gov.ua This can be due to mechanisms like Chelation-Enhanced Fluorescence (CHEF). Conversely, in a "turn-off" sensor, the fluorescence is quenched upon binding. The choice of the specific pyridylazo derivative and the target analyte determines the sensing mechanism. This dual-mode (colorimetric and fluorescent) sensing capability enhances the reliability of detection platforms. researchgate.net

| Analyte | Sensor Principle | Pyridylazo Compound Example | Detection Limit | Reference |

| Aluminum (Al³⁺) | Colorimetric & Turn-on Fluorescence | 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) | Not Specified | dntb.gov.ua |

| Various Heavy Metals (Hg²⁺, Cd²⁺, Pb²⁺, etc.) | Colorimetric Array | General Pyridylazo Compound | < µmol L⁻¹ | mdpi.com |

| Cadmium (Cd²⁺) | Optical/Absorbance | 1-(2-pyridylazo)-2-naphthol (PAN) in mesoporous silica (B1680970) | 10⁻⁹ mol L⁻¹ | rsc.org |

| Lead (Pb²⁺), Copper (Cu²⁺) | Colorimetric (Nanosorbent) | 4-(2-Pyridylazo)resorcinol (B72590) (PAR) | 0.7 µg L⁻¹ (Pb), 0.07 µg L⁻¹ (Cu) | |

| Dihydrogen Phosphate (H₂PO₄⁻) | Colorimetric (Indicator Displacement) | Pb²⁺ complex of a pyridylazo dye | Not Specified | researchgate.net |

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and chemical functionality to a specific target molecule (the template). nih.govmdpi.com This "molecular memory" allows for highly selective recognition and extraction of the target analyte. dtu.dk

The aniline (B41778) group in this compound makes it a suitable candidate for incorporation into MIPs designed for aniline derivatives, which are common industrial pollutants. mdpi.combohrium.com More specifically, the strong chelating ability of the pyridylazo moiety has been leveraged in the synthesis of Ion-Imprinted Polymers (IIPs). In this technique, a metal ion serves as the template. A chelating agent, such as a pyridylazo dye, forms a complex with the metal ion. This complex is then co-polymerized with functional monomers and a cross-linker. abechem.com After polymerization, the template ion is removed, leaving behind a cavity that is specifically shaped for the re-binding of that ion.

Research has shown the successful use of pyridylazo compounds like 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR) in IIPs for the selective detection of heavy metal ions like Pb(II) and Ni(II). abechem.comresearchgate.net By extension, this compound could be used as a key component in an IIP, where its pyridyl and azo nitrogen atoms would coordinate with a target metal ion, creating a pre-polymerization complex that templates the formation of selective recognition sites within the polymer matrix.

| MIP/IIP Application | Template | Functional Monomer/Ligand | Target Analyte | Reference |

| Extraction of Aniline | Aniline | Glycidyl Methacrylate (B99206) (functionalized) | Aniline | mdpi.com |

| Extraction of Aromatic Amines | 4,4′-Methylenedianiline | 4-Vinylpyridine | Primary Aromatic Amines | bohrium.com |

| Electrochemical Sensor | Lead (Pb²⁺) | 4-(2-pyridylazo)resorcinol (PAR) ligand | Lead (Pb²⁺) | abechem.com |

| Solid Phase Extraction | Nickel (Ni²⁺) | Poly(allylthiourea) with PAN ligand | Nickel (Ni²⁺) | researchgate.net |

| Removal of Azo Dye | Methyl Red (azo dye) | Acrylic Acid | Methyl Red | nih.gov |

The azopyridine moiety can be incorporated into larger systems to create advanced hybrid materials and nanocomposites, combining the properties of the organic dye with an inorganic or polymeric host. novapublishers.comscielo.br These materials often exhibit enhanced or novel functionalities.

A key strategy involves combining azopyridine compounds with polymers. As mentioned, a thin film of chitosan complexed with N,N-dimethyl-4-(2-pyridylazo)aniline (PADA) creates a photoresponsive hybrid material where the natural polymer acts as a stable host. mdpi.comresearchgate.netnih.gov The interaction, facilitated by hydrogen bonding between the chitosan's hydroxyl groups and the pyridine nitrogen, is crucial for the material's stability and function. mdpi.com

Another advanced approach is the creation of organic-inorganic hybrid liquid crystals. Researchers have successfully embedded silver nanoparticles (Ag NPs) with azopyridine mesogens through halogen bonding. rsc.org This resulted in a hybrid material with a stable liquid crystalline phase that also exhibited metal-enhanced fluorescence and surface-enhanced Raman scattering (SERS), demonstrating synergistic properties that are valuable for sensing applications. rsc.org Furthermore, azopyridine polymers have been developed for photothermal energy storage, where the energy of light is stored in the higher-energy cis isomer and can be released as heat upon reversion to the trans state. researchgate.net

Design of Chemical Sensor Platforms

Environmental Remediation and Monitoring Applications of this compound

The properties that make this compound valuable in materials science—namely its ability to bind metals and respond to its environment—also make it suitable for environmental applications, particularly for monitoring and removing pollutants. rsc.orgsmolecule.comresearchgate.net

The strong chelating ability of pyridylazo dyes is directly applicable to the environmental monitoring of toxic heavy metals in water. Sensors based on these compounds can provide a rapid, cost-effective, and visual method for detecting contaminants like lead, cadmium, mercury, and copper. mdpi.comrsc.org Paper-based sensor arrays impregnated with pyridylazo compounds, for instance, have been developed for the on-site analysis of heavy metals in sewage water. mdpi.com

Beyond monitoring, materials functionalized with this compound can be used for environmental remediation. The same chelation mechanism used for sensing can be employed to capture and remove metal ions from contaminated water. For example, nanoporous silica modified with 1-(2-pyridylazo)-2-naphthol (PAN) has been used for the solid-phase extraction and removal of heavy metals like copper, lead, and cadmium from water samples. researchgate.net Similarly, magnetic nanoparticles coated with an ionic liquid have been used to adsorb and remove the related dye 4-(2-pyridylazo)resorcinol (PAR) from aqueous solutions, achieving over 98% removal efficiency. researchgate.net The magnetic core allows for easy separation of the adsorbent from the water after treatment. Other studies have explored the use of natural clays (B1170129) like kaolin (B608303) researchgate.net and magnetic nanoparticles coated with humic acid to remove PAR from water, demonstrating the versatility of pyridylazo dyes in remediation research.

| Application | Material/Method | Target Pollutant | Key Finding | Reference |

| Monitoring | Paper-based sensor array | Heavy Metals (Hg²⁺, Cd²⁺, etc.) | Distinguishes eight different metal ions below µmol L⁻¹ concentration. | mdpi.com |

| Monitoring & Removal | 1-(2-Pyridylazo)-2-naphthol (PAN) modified nanoporous silica | Heavy Metals (Cu, Pb, Cd, Ni) | High adsorption capacity (e.g., 210 mg/g for lead). | researchgate.net |

| Removal | Natural and Activated Kaolin | 4-(2-Pyridylazo)resorcinol (PAR) | Acid-activated kaolin shows enhanced adsorptive capacity. | researchgate.net |

| Removal | Ionic Liquid-modified Fe₃O₄ Nanoparticles | 4-(2-Pyridylazo)resorcinol (PAR) | >98% removal efficiency; max adsorption capacity of 49.26 mg/g. | researchgate.net |

| Removal | Humic Acid-coated Magnetic Nanoparticles | 4-(2-Pyridylazo)resorcinol (PAR) | 99.11% removal efficiency. | |

| Degradation | ZnO Nanoparticle Photocatalyst | 4-(2-Pyridylazo)resorcinol (PAR) | Photocatalytic process effectively degrades the dye, optimized at alkaline pH. | indexcopernicus.com |

Adsorption Technologies for Pollutant Removal

Adsorption is a widely used, effective, and economical process for removing pollutants from aqueous solutions. mdpi.com The efficacy of this method relies on the development of adsorbents with high surface area and specific affinity for target contaminants. While direct studies on the adsorption of this compound are limited, research on structurally similar pyridylazo dyes, such as 4-(2-pyridylazo) resorcinol (B1680541) (PAR), provides significant insights into the potential of this class of compounds to be removed from wastewater.

Researchers have investigated the use of various nanomaterials and modified natural materials as adsorbents for pyridylazo dyes. One study detailed the removal of PAR from aqueous samples using Fe3O4 magnetic nanoparticles modified with an ionic liquid. utp.edu.mydeswater.comencyclopedia.pub The modification of the nanoparticles was crucial for enhancing the adsorption capacity for the dye. The efficiency of dye removal is often dependent on experimental conditions. For instance, the adsorption of dyes is significantly influenced by the pH of the solution; dye removal efficiency can be higher in lower pH regions, reaching over 90%, but may decrease drastically as the pH becomes more alkaline. utp.edu.my Similarly, the dosage of the adsorbent is a critical factor; increasing the adsorbent amount generally increases the number of available active sites for adsorption, leading to higher removal percentages. deswater.comrsc.org

Common adsorbents like bentonite (B74815) clay and activated carbon have also been studied for their effectiveness in removing related dye and aniline compounds. nih.govresearchgate.netnih.gov Bentonite, a low-cost clay, has demonstrated the ability to remove over 90% of certain dyes from aqueous solutions under optimal pH conditions. nih.gov Likewise, activated carbon derived from agricultural waste has been shown to be a highly effective adsorbent for aniline, a primary amine component of the target molecule, with maximum adsorption capacities reported to be as high as 90.91 mg/g. nih.gov The mechanism for such adsorption is often described by Langmuir or Freundlich isotherm models, indicating monolayer or multilayer adsorption on the adsorbent surface, respectively. nih.govmdpi.comscielo.org.mx

Table 1: Performance of Various Adsorbents for Aniline and Related Dye Removal

| Adsorbent | Pollutant | Maximum Adsorption Capacity (q_max) | Optimal Conditions | Reference |

|---|---|---|---|---|

| Fe3O4-Activated Carbon MNPs | Aniline | 90.91 mg/g | pH=6, T=20°C | nih.gov |

| Edible Fungus Residue Activated Carbon | Aniline | 27.10 mg/g | Not Specified | rsc.org |

| Bentonite | Malachite Green (Cationic Dye) | >90% Removal | pH=9 | nih.gov |

| Cross-linked chitosan-epichlorohydrin biobeads | Reactive Red 120 (Azo Dye) | 81.3 mg/g | pH~3, T=303 K | deswater.com |

Catalytic Degradation of Organic Contaminants

The persistence of organic pollutants like azo dyes in the environment necessitates advanced oxidation processes (AOPs) for their complete mineralization. Catalytic degradation, including heterogeneous photocatalysis and electrocatalytic remediation, offers promising pathways for breaking down these complex molecules into simpler, non-toxic substances.

Heterogeneous photocatalysis is an AOP that utilizes semiconductor materials to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation with light. These radicals can effectively degrade a wide range of organic pollutants. nih.gov The photocatalytic degradation of pyridylazo dyes has been demonstrated in several studies.

Research on 4-(2-pyridylazo) resorcinol (PAR), a close analogue of this compound, showed its effective degradation using zinc oxide (ZnO) nanoparticles as the photocatalyst under UV irradiation. indexcopernicus.com The study found that the degradation process was highly dependent on pH, catalyst dosage, and temperature, with optimal conditions identified at a pH of 10, a catalyst dose of 20 mg/L, and a temperature of 40°C. indexcopernicus.com The degradation kinetics were found to follow a pseudo-first-order reaction model, a common finding in the photocatalysis of dyes. indexcopernicus.com The activation energy for the degradation of PAR was calculated to be 48.12 kJ/mol. indexcopernicus.com The presence of both a UV source and the ZnO catalyst was essential for the effective breakdown of the dye. indexcopernicus.com Other research has also highlighted the efficacy of titanium dioxide (TiO₂) in the photocatalytic degradation of various azo dyes. mersin.edu.tr

Table 2: Kinetic and Optimal Parameters for Photocatalytic Degradation of 4-(2-pyridylazo) resorcinol (PAR)

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Photocatalyst | ZnO Nanoparticles | - | indexcopernicus.com |

| Optimal pH | 10 | - | indexcopernicus.com |

| Optimal Catalyst Dosage | 20 mg/L | - | indexcopernicus.com |

| Optimal Temperature | 40°C | - | indexcopernicus.com |

| Kinetic Model | Pseudo-first-order | - | indexcopernicus.com |

| Rate Constant (k) | 0.0105 min⁻¹ | at 40°C | indexcopernicus.com |

| Activation Energy (Ea) | 48.12 kJ/mol | - | indexcopernicus.com |

Electrocatalytic remediation is another advanced oxidation process where pollutants are degraded through electrochemical reactions at an electrode surface. This technique can be highly efficient for the treatment of wastewater containing refractory organic compounds like azo dyes. researchgate.net The electrochemical behavior of pyridylazo compounds has been explored to understand their degradation pathways.

Studies on 4-(2-pyridylazo)resorcinol (PAR) and 4-(3-pyridylazo)-3-amino-2-pyrazolin-5-one using techniques like cyclic voltammetry have shown that the azo group (-N=N-) is the electroactive center responsible for the reduction process. researchgate.netresearchgate.netpjsir.org The reduction mechanism is often an irreversible process involving the transfer of two electrons and two protons to break the azo bond, a process described as an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. researchgate.netpjsir.org The pH of the solution plays a critical role, as the reduction potentials often shift to more negative values with increasing pH, indicating the involvement of protons in the rate-determining step of the reaction. researchgate.netpjsir.org

The efficiency of electrocatalytic degradation can be significantly enhanced by using modified electrodes. For example, vanadium-doped TiO₂ nano-catalysts used as an anode have shown high efficiency for the degradation of azo dyes, achieving up to 99% color removal and 76% total organic carbon (TOC) removal. mdpi.com Such systems demonstrate that optimizing electrode materials and operational parameters like current density can lead to both high degradation rates and improved energy efficiency. mdpi.com

Chemical Probes for Environmental Monitoring and Detection

The ability of pyridylazo compounds to form stable, colored complexes with metal ions makes them excellent candidates for use as chemical probes in environmental monitoring. dokumen.pub These compounds can be incorporated into various sensor platforms for the rapid, selective, and sensitive detection of toxic heavy metal pollutants in water. researchgate.net

The analogue 4-(2-pyridylazo)resorcinol (PAR) has been functionalized into thermosensitive ionic microgels for the optical detection of multiple heavy metal ions, including Cu²⁺, Mn²⁺, Pb²⁺, Zn²⁺, and Ni²⁺. nih.gov These microgel-based sensors exhibit distinct color changes in the presence of different metal ions, allowing for visual detection. nih.gov Remarkably, these sensors can achieve detection limits at the nanomolar level, which is sensitive enough to meet the safety standards for drinking water set by agencies like the U.S. Environmental Protection Agency. nih.gov The detection mechanism relies on the chelation between the nitrogen atoms of the pyridine ring, the azo group, and the hydroxyl group of the resorcinol moiety with the target metal ion. nih.gov

Other pyridylazo derivatives have been developed as highly selective chemosensors for specific metal ions. For example, 1-(2-pyridylazo)-2-naphthol (PAN) has been used as a colorimetric and fluorescent sensor for aluminum(III) ions with a detection limit of 1.81 x 10⁻⁸ M. researchgate.net A chlorinated derivative, 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine, is used in the colorimetric analysis of cobalt and cadmium. The versatility of the pyridylazo scaffold allows for fine-tuning of its selectivity and sensitivity towards different metal ions by modifying the substituents on the aromatic rings. This has led to the development of sensor arrays capable of detecting and discriminating between a wide range of metal ions in a single analysis. acs.org

Table 3: Pyridylazo-Based Chemical Probes for Metal Ion Detection

| Probe Compound | Target Analyte(s) | Detection Method | Reported Detection Limit (DL) | Reference |

|---|---|---|---|---|

| 4-(2-Pyridylazo)resorcinol (PAR) | Cu²⁺ | Colorimetric (Microgel) | 12 nM (at pH 7) | nih.gov |

| 4-(2-Pyridylazo)resorcinol (PAR) | Pb²⁺ | Colorimetric (Microgel) | 79 nM (at pH 11) | nih.gov |

| 4-(2-Pyridylazo)resorcinol (PAR) | Zn²⁺ | Colorimetric (Microgel) | 20 nM (at pH 11) | nih.gov |

| 1-(2-Pyridylazo)-2-naphthol (PAN) | Al³⁺ | Colorimetric & Fluorescent | 1.81 x 10⁻⁸ M (18.1 nM) | researchgate.net |

| 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine | Co²⁺, Cd²⁺ | Colorimetric | Not Specified | |

| 4-(5-bromo-2-pyridylazo)-5-(diethylamino)-phenol (Br-PADAP) | Tl³⁺ | Optical (PVC Optode) | 1.1 x 10⁻⁶ M | researchgate.net |

Q & A

Q. What are the reliable synthetic routes for 4-(2-Pyridinylazo)benzenamine, and how can reaction conditions be optimized?

A robust synthesis involves multi-step catalytic reactions. For example, azo coupling between pyridine derivatives and benzenamine precursors can be achieved using transition metal catalysts (e.g., Au–Pd/TiO₂) under inert atmospheres. Key steps include diazotization, coupling, and purification via column chromatography. Reaction parameters such as temperature (e.g., 160°C for dehydrogenation), solvent choice (e.g., toluene or DMF), and catalyst loading significantly influence yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on ¹H/¹³C-NMR to identify aromatic protons and azobenzene linkages, FT-IR for azo (-N=N-) stretching vibrations (~1450–1600 cm⁻¹), and HRMS for exact mass validation. For crystallographic analysis, single-crystal X-ray diffraction is recommended, as demonstrated for related azo-benzenamine derivatives .

Q. How can purity and stability be ensured during storage?

Purify via silica gel chromatography using ethyl acetate/hexane gradients. Store under argon at –20°C to prevent photodegradation of the azo bond. Monitor degradation using HPLC with UV detection (λ = 300–400 nm) .

Advanced Research Questions

Q. How do catalytic systems like Au–Pd/TiO₂ enhance the synthesis of diarylamines, and how is heterogeneity confirmed?

Au–Pd/TiO₂ facilitates acceptorless dehydrogenation, enabling C–N bond formation without stoichiometric oxidants. Heterogeneity is verified via hot filtration tests : removing the catalyst after 3 hours halts product formation, and ICP-AES confirms no metal leaching. Recycling experiments (≥5 cycles) demonstrate retained catalytic activity .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR/IR peaks (e.g., overlapping aromatic signals) are addressed by 2D-NMR (COSY, HSQC) to assign protons/carbons unambiguously. Computational modeling (DFT) can predict vibrational frequencies and compare them with experimental FT-IR data. For isomers, NOESY correlations clarify spatial arrangements .

Q. How are MIC values determined for antibacterial studies, and what factors influence activity?